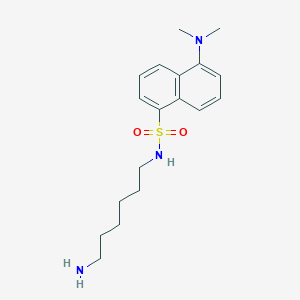

N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide

Vue d'ensemble

Description

It is characterized by a naphthalene moiety carrying a sulfonic acid group at the 1-position . This compound is widely used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide typically involves the reaction of dansyl chloride with hexamethylenediamine. The reaction is carried out in an organic solvent such as dimethylformamide or dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted naphthalene derivatives.

Applications De Recherche Scientifique

Chemistry

- Fluorescent Probes : This compound serves as a fluorescent probe in various chemical assays due to its ability to emit fluorescence upon excitation. Its naphthalene moiety is responsible for this property, making it useful in detecting molecular interactions and concentrations.

- Reactivity Studies : It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing researchers to explore its reactivity and potential derivatives.

Biology

- Labeling Biomolecules : In biological research, N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide is employed for labeling biomolecules for fluorescence microscopy and flow cytometry. This application is crucial for visualizing cellular processes and understanding biomolecular interactions .

- Cardioprotection Studies : Recent studies have indicated that derivatives of naphthalene, including this compound, exhibit cardioprotective effects in isolated rat hearts during ischemia-reperfusion injury. These studies suggest that the compound may help in reducing infarct size and improving cardiac function under stress conditions .

Medicine

- Diagnostic Tools : The compound is utilized in developing diagnostic tools and imaging agents due to its fluorescent properties. It can enhance the visibility of tissues or cells during imaging procedures, aiding in accurate diagnoses .

- Therapeutic Potential : Research has shown that naphthalene derivatives can possess significant biological activity against various diseases, including cancer. The compound's structure allows it to interact with biological targets effectively, which is being explored for therapeutic applications .

Industry

- Fluorescent Dyes and Sensors : this compound is used in manufacturing fluorescent dyes and sensors. These products are essential in various industrial applications, including quality control and environmental monitoring.

Case Studies

Mécanisme D'action

The mechanism of action of N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide involves its ability to interact with specific molecular targets through its sulfonic acid group. This interaction leads to the formation of stable complexes, which can be detected through fluorescence. The compound’s fluorescent properties are due to the presence of the naphthalene moiety, which absorbs light and emits fluorescence upon excitation .

Comparaison Avec Des Composés Similaires

Dansyl chloride: Used for similar applications but lacks the hexamethylenediamine moiety.

Dansyl cadaverine: Similar structure but different applications in biological research.

N-Dansyl-hexamethylenediamine: Another name for N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide

Uniqueness: this compound is unique due to its combination of the dansyl group and hexamethylenediamine, which provides enhanced stability and fluorescence properties compared to other similar compounds .

Activité Biologique

N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide (often referred to as dansyl sulfonamide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and cardioprotection. This article reviews the synthesis, molecular interactions, and biological effects of this compound, drawing on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the coupling of amines with dansyl chloride. This method has been validated through techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, confirming the chemical identity of the synthesized compounds . The structural formula can be represented as follows:

Molecular Docking Studies

Molecular docking studies have indicated that this compound exhibits strong binding affinities to various biological targets. Specifically, it has shown affinities ranging from -6.8 to -8.2 kcal/mol towards potential drug targets such as carbonic anhydrase (1AZM). These values suggest that the compound could serve as a potent analogue in therapeutic applications, especially when compared to established drugs like acetazolamide, which has a binding affinity of -5.25 kcal/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound's design allows for specific interactions with cancer-related pathways, potentially inhibiting tumor growth and promoting apoptosis in cancer cells. The structural modifications in sulfonamides are believed to enhance their biological activity against various cancer types .

Cardioprotective Effects

In addition to its anticancer properties, this compound has been investigated for its cardioprotective effects. A study reported that a related naphthalene derivative demonstrated significant protective effects against ischemia-reperfusion injury in isolated rat hearts. This effect was attributed to the compound's ability to modulate calcium signaling pathways by blocking calmodulin activity, which plays a critical role in cardiac function during stress conditions .

Ischemia-Reperfusion Injury Model

In experiments involving isolated rat hearts subjected to ischemia-reperfusion injury, this compound was administered at various concentrations (0.001 nM to 100 nM). The results indicated a significant reduction in infarct size and improvement in left ventricular pressure compared to control conditions. The data suggested that the compound enhances functional recovery during reperfusion by modulating coronary resistance and perfusion pressure .

| Concentration (nM) | Infarct Size (%) | Left Ventricular Pressure (mmHg) |

|---|---|---|

| Control | 40 | 70 |

| 0.001 | 25 | 85 |

| 0.01 | 15 | 90 |

| 0.1 | 10 | 95 |

Propriétés

IUPAC Name |

N-(6-aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c1-21(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)20-14-6-4-3-5-13-19/h7-12,20H,3-6,13-14,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDJCYLRROTRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956444 | |

| Record name | N-(6-Aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34995-01-2 | |

| Record name | Dansylamidohexamethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034995012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.